methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate
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Overview
Description
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate is a complex organic compound with a specific stereochemistry. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of amino groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often include the use of protecting groups such as benzyloxycarbonyl (Cbz) and reagents like dicyclohexylcarbodiimide (DCC) for peptide coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions like hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxybutanoate: Similar structure with an additional carbon in the side chain.
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxyvalerate: Similar structure with a longer side chain.
Uniqueness
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H24N2O6 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17?,18-/m0/s1 |
InChI Key |
QWRVHVAOTRUOLA-ZVAWYAOSSA-N |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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